molecular formula C33H30N2O4 B14947278 2,2'-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one)

2,2'-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one)

Cat. No.: B14947278
M. Wt: 518.6 g/mol
InChI Key: LUIVDNJJFRHNIF-UHFFFAOYSA-N
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Description

2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central propane-1,3-diyl backbone with two 3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one moieties attached, making it a molecule of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) typically involves a multi-step process. One common method includes the condensation of benzylamine with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with propane-1,3-diol under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acetic acid, and are carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) exerts its effects is primarily through its interaction with molecular targets. The hydroxyl and benzyl groups allow for hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-oxopropane-1,3-diylbis(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.

    2,2’-propane-1,3-diylbis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): Another structurally related compound with different substituents, affecting its reactivity and applications.

Uniqueness

The uniqueness of 2,2’-propane-1,3-diylbis(3-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C33H30N2O4

Molecular Weight

518.6 g/mol

IUPAC Name

3-benzyl-2-[3-(1-benzyl-1-hydroxy-3-oxoisoindol-2-yl)propyl]-3-hydroxyisoindol-1-one

InChI

InChI=1S/C33H30N2O4/c36-30-26-16-7-9-18-28(26)32(38,22-24-12-3-1-4-13-24)34(30)20-11-21-35-31(37)27-17-8-10-19-29(27)33(35,39)23-25-14-5-2-6-15-25/h1-10,12-19,38-39H,11,20-23H2

InChI Key

LUIVDNJJFRHNIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5C4(CC6=CC=CC=C6)O)O

Origin of Product

United States

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